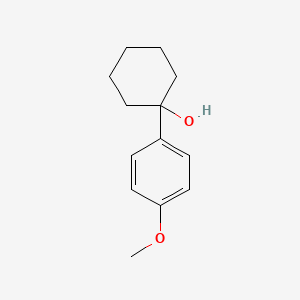

1-(4-Methoxyphenyl)cyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O2/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3 |

InChI Key |

FLYAGGNZYBWGJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Physicochemical and Synthetic Profile of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Executive Summary

1-(4-Methoxyphenyl)cyclohexan-1-ol (CAS: 17138-79-3) is a sterically hindered tertiary alcohol that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and research chemicals. Structurally characterized by a cyclohexane ring bearing both a hydroxyl group and a para-methoxy-substituted phenyl ring at the C1 position, this compound is a foundational building block in the development of arylcyclohexylamine derivatives. This technical whitepaper details its physicochemical properties, establishes a self-validating synthetic methodology, and explores its downstream applications in drug development.

Quantitative Physicochemical Profile

Understanding the physicochemical parameters of this compound is essential for predicting its behavior in organic solvents, its partitioning in biphasic workups, and its downstream reactivity. The data summarized in Table 1 is derived from authoritative computational and experimental databases[1].

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17138-79-3 | PubChem[1] |

| Molecular Formula | C13H18O2 | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Monoisotopic Mass | 206.13068 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.6 | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 2 | PubChem[1] |

Synthetic Methodology: Grignard Addition Protocol

While modern catalytic methods, such as Ni-catalyzed domino reactions, are emerging for the synthesis of tertiary alcohols[2], the classical Grignard addition remains the most robust and scalable industrial pathway for synthesizing this compound.

As a Senior Application Scientist, it is critical to emphasize that the success of this protocol relies entirely on strict anhydrous conditions and precise thermal control. The following methodology is designed as a self-validating system.

Phase 1: Generation of the Organomagnesium Reagent

Objective: Synthesize the highly reactive 4-methoxyphenylmagnesium bromide.

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous argon purge.

-

Activation: Add magnesium turnings (1.1 eq) and a single crystal of iodine (

) to the flask. -

Initiation: Dissolve 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 10% of this solution to the magnesium.

-

Propagation: Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle, spontaneous reflux.

-

Causality & Self-Validation: The iodine reacts with the passivating magnesium oxide layer, exposing pure

metal to facilitate oxidative addition. Self-validation: The reaction is confirmed to have initiated when the brown color of the iodine fades to a pale yellow and the solvent begins to boil without external heating. The near-complete consumption of magnesium turnings at the end of the step confirms quantitative conversion.

Phase 2: Nucleophilic Addition

Objective: Form the magnesium alkoxide intermediate via nucleophilic attack on the ketone.

-

Thermal Control: Cool the Grignard reagent to exactly 0°C using an ice-water bath.

-

Addition: Dissolve cyclohexanone (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel over 30–45 minutes.

-

Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

-

Causality & Self-Validation: The nucleophilic attack of the carbanion equivalent on the electrophilic carbonyl carbon of cyclohexanone is highly exothermic. Cooling to 0°C suppresses side reactions, specifically the enolization of cyclohexanone, which would otherwise consume the Grignard reagent via acid-base chemistry and severely depress the yield. Self-validation: TLC monitoring (Hexanes:EtOAc 8:2) will show the complete disappearance of the cyclohexanone spot (visualized via anisaldehyde stain) and the appearance of a highly polar baseline spot (the alkoxide salt).

Phase 3: Quenching and Isolation

Objective: Protonate the alkoxide to yield the target tertiary alcohol without inducing dehydration.

-

Quenching: Cool the mixture back to 0°C. Slowly add saturated aqueous ammonium chloride (

) dropwise. -

Extraction: Separate the phases. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate in vacuo.

-

Causality & Self-Validation:

is deliberately chosen because it is a weak acid (pH ~5.5). If a strong acid like

Mechanistic Pathway Visualization

Figure 1: Synthetic workflow and mechanistic pathway for this compound.

Applications in Drug Development & Analytical Relevance

This compound is a highly versatile node in organic synthesis. Because the tertiary hydroxyl group can be easily substituted (e.g., via the Ritter reaction to form amides, or via azide substitution and subsequent reduction to form primary amines), it is heavily utilized in the synthesis of arylcyclohexylamines.

-

Pharmaceutical Precursors: The arylcyclohexylamine scaffold is the pharmacophoric core of several major drug classes, including atypical opioids (e.g., tramadol analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs, e.g., venlafaxine analogs).

-

Forensic and Toxicological Monitoring: Because this compound can be dehydrated and aminated to synthesize novel psychoactive substances (NPS) such as 4-MeO-PCP (4-methoxyphencyclidine) analogs, it is actively tracked by global forensic databases and automated identification systems (like AIPSIN) to monitor the recreational drug market[3].

Analytical Signatures: For researchers validating the final product,

References

-

PubChem Compound Summary for CID 367926, this compound. National Center for Biotechnology Information.[Link]

-

Ni-catalysed, domino synthesis of tertiary alcohols from secondary alcohols. ResearchGate.[Link]

-

Recent trends in the identification of psychoactive substances. Issue 36. December 2022. ResearchGate.[Link]

Sources

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)cyclohexan-1-ol is a tertiary alcohol of significant interest in synthetic and medicinal chemistry. Its structural motif, featuring a cyclohexanol ring bonded to a methoxy-substituted phenyl group, serves as a crucial building block for a range of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and characterization, with a focus on the practical application and scientific rationale behind the methodologies presented.

Chemical Identity and Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. The standardized nomenclature and registry numbers for this compound are as follows:

A summary of its key computed physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C13H18O2 | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=C(C=C1)C2(CCCCC2)O | PubChem[1] |

| InChI Key | FLYAGGNZYBWGJK-UHFFFAOYSA-N | PubChem[1] |

These identifiers and properties form the foundational data for any research or development involving this compound, ensuring clarity and reproducibility.

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide to perform a nucleophilic attack on a carbonyl group.

Reaction Principle

The synthesis involves the reaction of a Grignard reagent, specifically (4-methoxyphenyl)magnesium bromide, with cyclohexanone. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound via the Grignard reaction.

Materials and Reagents:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous diethyl ether or THF.

-

Add a small amount of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the (4-methoxyphenyl)magnesium bromide Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve cyclohexanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the cyclohexanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Any moisture present will protonate the Grignard reagent, rendering it inactive. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Initiation with Iodine: The reaction between magnesium and the aryl halide can sometimes be slow to start. Iodine acts as an initiator by reacting with the magnesium surface to form magnesium iodide, which exposes a fresh, reactive magnesium surface.

-

Controlled Addition: The addition of both the aryl halide and cyclohexanone is done dropwise to control the exothermic nature of the reaction and prevent side reactions.

-

Aqueous Workup with NH4Cl: A saturated solution of ammonium chloride is a mild acid that effectively protonates the alkoxide intermediate without causing potential side reactions that could occur with stronger acids.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically in the range of δ 6.8-7.5 ppm), a singlet for the methoxy group protons (around δ 3.8 ppm), and a series of multiplets for the cyclohexyl protons (in the upfield region, δ 1.2-2.0 ppm). A singlet corresponding to the hydroxyl proton will also be present, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon attached to the hydroxyl group (in the range of δ 70-80 ppm), the carbons of the phenyl ring (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the carbons of the cyclohexyl ring (δ 20-40 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong C-O stretching bands will appear around 1250 cm⁻¹ (for the aryl ether) and 1050-1150 cm⁻¹ (for the tertiary alcohol). The aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern would likely involve the loss of a water molecule (M-18) and other characteristic fragments of the cyclohexyl and methoxyphenyl moieties.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceutically active compounds. Its most notable application is as a precursor to the antidepressant drug Venlafaxine and its active metabolite, Desvenlafaxine.[2] The synthesis of these drugs often involves the modification of the hydroxyl group and subsequent introduction of an amino group. The structural framework provided by this compound is crucial for the pharmacological activity of these central nervous system agents.[3]

Experimental and Logical Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-established synthetic route and clear applications in the pharmaceutical industry. The Grignard reaction provides a reliable method for its preparation, and its structure can be unequivocally confirmed through standard spectroscopic techniques. A thorough understanding of its synthesis and properties is essential for researchers and drug development professionals working on novel therapeutics derived from this versatile scaffold.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Atul Ltd. 1-[2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol HCl. [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-(4-Methoxyphenyl)cyclohexan-1-ol: A Technical Guide for Analytical Validation

Executive Summary

1-(4-Methoxyphenyl)cyclohexan-1-ol (C₁₃H₁₈O₂) is a highly versatile tertiary alcohol that serves as a fundamental building block in organic synthesis and medicinal chemistry. Derivatives of this scaffold are frequently utilized in the pharmaceutical industry for the development of complex active pharmaceutical ingredients (APIs), including epigenetic modulators such as EP300/CREBBP inhibitors[1].

Because impurities at the intermediate stage can exponentially compound in multi-step syntheses, standard analytical techniques—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are strictly required to confirm the purity, composition, and structural integrity of the target compound[2]. This whitepaper provides an authoritative, in-depth guide to the synthesis and orthogonal spectroscopic validation of this compound, explaining the fundamental causality behind the observed analytical data.

Chemical Profile & Synthesis Workflow

The synthesis of this compound is classically achieved via a Grignard addition. The nucleophilic addition of 4-methoxyphenylmagnesium bromide to the electrophilic carbonyl carbon of cyclohexanone yields the tertiary alcohol after an acidic workup.

Step-by-Step Experimental Protocol

To ensure high yields and prevent the formation of biphenyl side products, the following self-validating anhydrous protocol must be strictly adhered to:

-

Glassware Preparation : Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser and addition funnel under vacuum. Backfill with dry nitrogen to ensure a strictly anhydrous environment.

-

Reagent Activation : Add magnesium turnings (1.1 equiv.) and a catalytic crystal of iodine to the flask. Stir until the iodine vaporizes, activating the magnesium surface by removing the oxide layer.

-

Grignard Formation : Suspend the Mg in anhydrous tetrahydrofuran (THF). Add a 10% portion of 4-bromoanisole (1.0 equiv.) in THF to initiate the reaction (indicated by a localized temperature spike and loss of iodine color). Once initiated, add the remaining 4-bromoanisole dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

-

Nucleophilic Addition : Cool the Grignard reagent to 0 °C using an ice-water bath. Add cyclohexanone (1.05 equiv.) dissolved in anhydrous THF dropwise. The low temperature controls the exothermic addition and minimizes enolization side-reactions.

-

Reaction Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to drive the equilibrium toward the alkoxide intermediate.

-

Quenching : Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Causality note: NH₄Cl is preferred over strong acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.

-

Extraction & Purification : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to yield the pure product.

Figure 1: Step-by-step synthetic workflow for this compound via Grignard addition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon framework and proton environments. Samples are typically prepared in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Mechanistic Insights into Chemical Shifts

-

The AA'BB' Aromatic System : The para-substitution of the benzene ring creates a plane of symmetry. This renders the two protons ortho to the methoxy group chemically equivalent but magnetically non-equivalent to the protons ortho to the cyclohexanol group, resulting in two distinct doublets (typically around δ 6.88 and δ 7.42 ppm) with a coupling constant (

) of ~8.8 Hz. -

Cyclohexane Ring Dynamics : At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion. However, the bulky 4-methoxyphenyl group acts as a conformational lock, strongly preferring the equatorial position to minimize 1,3-diaxial steric strain. This splits the cyclohexane protons into distinct multiplets based on their proximity to the deshielding aromatic ring and oxygen atom.

-

Hydroxyl Exchange : The -OH proton appears as a broad singlet. The line broadening is caused by rapid intermolecular hydrogen bonding and proton exchange on the NMR timescale. Addition of D₂O to the NMR tube will cause this peak to disappear (D₂O exchange), self-validating its identity as an exchangeable proton.

Table 1: ¹H and ¹³C NMR Spectral Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment / Structural Causality |

| ¹H | 7.42 | d, J = 8.8 Hz, 2H | Aromatic protons (ortho to cyclohexanol ring). Deshielded by the anisotropic effect of the ring. |

| ¹H | 6.88 | d, J = 8.8 Hz, 2H | Aromatic protons (ortho to methoxy group). Shielded by the electron-donating resonance (+R) of oxygen. |

| ¹H | 3.80 | s, 3H | Methoxy (-OCH₃) protons. Deshielded by the electronegative oxygen. |

| ¹H | 1.55 – 1.85 | m, 10H | Cyclohexane ring protons (-CH₂-). Complex multiplet due to overlapping axial/equatorial environments. |

| ¹H | ~1.60 | br s, 1H | Hydroxyl proton (-OH). Broadens due to H-bonding; shifts with concentration. |

| ¹³C | 158.5 | Quaternary (C) | Aromatic carbon attached to the methoxy group (C-OMe). |

| ¹³C | 141.2 | Quaternary (C) | Aromatic carbon attached to the cyclohexane ring (C-1'). |

| ¹³C | 126.1 | CH | Aromatic carbons ortho to the cyclohexane ring (C-2', C-6'). |

| ¹³C | 113.6 | CH | Aromatic carbons ortho to the methoxy group (C-3', C-5'). |

| ¹³C | 73.1 | Quaternary (C) | Cyclohexane C1. Highly deshielded by the attached -OH group. |

| ¹³C | 55.3 | CH₃ | Methoxy carbon (-OCH₃). |

| ¹³C | 38.6 | CH₂ | Cyclohexane C2 and C6 (adjacent to the chiral center). |

| ¹³C | 25.5, 22.4 | CH₂ | Cyclohexane C4, C3, and C5 (distal to the chiral center). |

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation technique, confirming the presence of specific functional groups that might be ambiguous in MS or NMR. Data is typically collected neat via Attenuated Total Reflectance (ATR) or as a KBr pellet.

Table 2: Key Infrared (IR) Vibrational Frequencies

| Wavenumber (cm⁻¹) | Peak Shape / Intensity | Vibrational Mode | Diagnostic Significance |

| ~3400 | Broad, Strong | O-H stretch | Confirms the tertiary alcohol. Broadness indicates extensive intermolecular hydrogen bonding. |

| 3050 | Sharp, Weak | sp² C-H stretch | Confirms the presence of the aromatic ring. |

| 2930, 2855 | Sharp, Strong | sp³ C-H stretch | Confirms the aliphatic cyclohexane framework. |

| 1610, 1510 | Sharp, Medium | C=C stretch | Characteristic skeletal vibrations of the aromatic ring. |

| 1250, 1030 | Sharp, Strong | C-O stretch (Ether) | Asymmetric and symmetric stretching of the alkyl aryl ether (-OCH₃). |

| 1180 | Sharp, Medium | C-O stretch (Alcohol) | Characteristic stretching frequency for a tertiary alcohol. |

| 830 | Sharp, Strong | C-H out-of-plane bend | Definitive confirmation of a para-disubstituted benzene ring. |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry at 70 eV provides the molecular weight and structural connectivity through predictable fragmentation pathways.

Field-Proven Analytical Insights

As an Application Scientist, one must account for the physical realities of the instrument. Tertiary alcohols like this compound are highly susceptible to thermal dehydration in the hot Gas Chromatography (GC) inlet port, as well as rapid electron-impact induced dehydration. Consequently, the Molecular Ion [M]⁺• (m/z 206) is often vanishingly small or completely absent. The spectrum is typically dominated by the [M - H₂O]⁺• ion at m/z 188 , which serves as the effective base peak.

Figure 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Table 3: Primary Mass Spectrometry (EI-MS) Fragments

| m/z Value | Ion Type | Relative Abundance | Structural Causality |

| 206 | [M]⁺• | Very Low / Absent | The intact molecular ion. Highly unstable due to facile loss of the tertiary hydroxyl group. |

| 188 | [M - H₂O]⁺• | Base Peak (100%) | Loss of water (18 Da) generates a highly stable, conjugated 1-(4-methoxyphenyl)cyclohexene radical cation. |

| 173 | [M - H₂O - CH₃]⁺ | High | Subsequent loss of the methyl radical (15 Da) from the methoxy group of the dehydrated ion, forming a stable oxonium ion. |

| 150 | [M - C₄H₈]⁺• | Medium | Alpha-cleavage and ring opening of the cyclohexane moiety, followed by the loss of a neutral alkene (56 Da). |

Conclusion

The rigorous characterization of this compound relies on a self-validating matrix of orthogonal spectroscopic data. The IR spectrum confirms the presence of the tertiary alcohol and ether linkages; the NMR spectrum maps the exact carbon framework and confirms the para-substitution pattern via the AA'BB' splitting; and the MS spectrum validates the molecular mass while exposing the characteristic dehydration pathway of tertiary cyclic alcohols. Together, these techniques ensure absolute confidence in the structural integrity of the synthesized compound before it is deployed in downstream pharmaceutical applications.

References

- Ep300/crebbp inhibitor - WO2018235966A1. Source: Google Patents.

-

NIST Chemistry WebBook, SRD 69 . Source: National Institute of Standards and Technology. URL:[Link]

-

Spectral Database for Organic Compounds (SDBS) . Source: National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

-

Organic Syntheses: Grignard Reactions . Source: Organic Syntheses, Inc. URL: [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanism of 1-(4-Methoxyphenyl)cyclohexan-1-ol Formation

Prepared for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive examination of the synthesis of 1-(4-Methoxyphenyl)cyclohexan-1-ol, a tertiary alcohol with potential significance in medicinal chemistry and organic synthesis. The core of this synthesis lies in the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] This document will dissect the underlying reaction mechanism, provide a detailed experimental protocol, and offer insights into the critical parameters that govern the success of this transformation.

Introduction: The Significance of Tertiary Alcohols

Tertiary alcohols, such as this compound, are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in the synthesis of complex organic compounds. Their unique steric and electronic properties often impart desirable pharmacological characteristics. The 4-methoxyphenyl group, in particular, is a common feature in many pharmaceutical agents, contributing to metabolic stability and receptor binding affinity. The cyclohexyl ring provides a rigid scaffold, which can be crucial for orienting functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets. Understanding the precise mechanism of their formation is paramount for the rational design and efficient production of novel therapeutic agents.

The Grignard Reaction: A Mechanistic Deep Dive

The formation of this compound is achieved through the nucleophilic addition of a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclohexanone.[3][4] The overall reaction proceeds in two distinct stages: the formation of the Grignard reagent and the subsequent nucleophilic attack on the ketone, followed by an acidic workup.[3][5]

Formation of the Grignard Reagent: 4-Methoxyphenylmagnesium Bromide

The synthesis begins with the preparation of the Grignard reagent from 4-bromoanisole and magnesium metal.[6] This is an oxidative insertion of magnesium into the carbon-bromine bond.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic solvents like water or alcohols.[1][7] This would quench the reagent, forming anisole instead of the desired organometallic compound.[7][8] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.[9][10]

-

Ether as the Solvent: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the successful formation and stabilization of the Grignard reagent.[7][10][11] The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom, forming a soluble and stable complex.[7][10][11][12] This complexation prevents the reagent from aggregating and precipitating out of solution, thereby maintaining its reactivity.[11][12]

-

Initiation: The reaction between the magnesium metal and the aryl halide can sometimes be sluggish to start. The use of a small iodine crystal is a common technique to initiate the reaction.[1][13] Iodine can etch the surface of the magnesium turnings, exposing a fresh, unoxidized surface that is more reactive.[2] Mechanical agitation, such as grinding the magnesium with a glass rod, can also help to initiate the reaction.[5][13]

Caption: Formation of the Grignard Reagent.

Nucleophilic Addition to Cyclohexanone

Once the 4-methoxyphenylmagnesium bromide is formed, the cyclohexanone is introduced. The carbon atom of the Grignard reagent is highly nucleophilic due to the polar nature of the carbon-magnesium bond.[3][5] This nucleophilic carbon attacks the electrophilic carbonyl carbon of cyclohexanone.[3][4]

The reaction proceeds via a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen.[1] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[3][5]

Caption: Two-step mechanism of the Grignard reaction.

Acidic Workup

The final step of the synthesis is the acidic workup.[3][5] A dilute acid, such as aqueous hydrochloric acid or ammonium chloride, is added to the reaction mixture.[5][14] This serves two purposes:

-

Protonation: The magnesium alkoxide intermediate is protonated to yield the final tertiary alcohol product, this compound.[3][5]

-

Quenching: Any unreacted Grignard reagent is quenched and converted to anisole.[2] The magnesium salts formed are soluble in the aqueous layer and can be easily separated from the organic product.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 1.46 g | 0.060 mol | 1.2 |

| 4-Bromoanisole | 187.04 | 9.35 g (6.27 mL) | 0.050 mol | 1.0 |

| Anhydrous Diethyl Ether | 74.12 | ~100 mL | - | - |

| Cyclohexanone | 98.14 | 4.91 g (5.16 mL) | 0.050 mol | 1.0 |

| 1 M Hydrochloric Acid | - | ~50 mL | - | - |

| Saturated Sodium Bicarbonate | - | ~30 mL | - | - |

| Brine | - | ~30 mL | - | - |

| Anhydrous Sodium Sulfate | - | ~5 g | - | - |

Table 1: Reagent Quantities and Molar Equivalents.

Preparation of 4-Methoxyphenylmagnesium Bromide

-

Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be oven-dried for at least 4 hours at 120 °C and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

-

Reagent Setup: Place the magnesium turnings (1.46 g, 0.060 mol) in the round-bottom flask. Add a single crystal of iodine.

-

Solvent and Reactant Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 4-bromoanisole (9.35 g, 0.050 mol) in 30 mL of anhydrous diethyl ether.

-

Initiation and Reaction: Add approximately 5 mL of the 4-bromoanisole solution from the dropping funnel to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should be observed, indicating the initiation of the reaction.[2] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry glass rod.[2][5] Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

Completion of Grignard Formation: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes until most of the magnesium has been consumed. The solution should appear grayish and slightly cloudy.[2]

Synthesis of this compound

-

Reactant Addition: Cool the Grignard reagent solution in an ice-water bath. Prepare a solution of cyclohexanone (4.91 g, 0.050 mol) in 20 mL of anhydrous diethyl ether in the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent. A color change and an exothermic reaction should be observed.[3]

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Workup and Purification

-

Quenching: Cool the reaction mixture in an ice-water bath and slowly add 50 mL of 1 M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts.[2][5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of diethyl ether.[2][3]

-

Washing: Combine the organic extracts and wash them successively with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.[2]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation.[2]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Caption: Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and well-established method for constructing this valuable tertiary alcohol. A thorough understanding of the reaction mechanism, particularly the critical role of anhydrous conditions and ethereal solvents, is essential for achieving high yields and purity. The provided protocol, with its integrated checkpoints, offers a reliable pathway for the successful synthesis of this compound, which holds promise for applications in drug discovery and development. By adhering to the principles of scientific integrity and causality outlined in this guide, researchers can confidently employ this methodology in their synthetic endeavors.

References

-

The Grignard Synthesis of Triphenylmethanol. (2015). Organic Chemistry: An Indian Journal, 11(8), 288-292. Available from: [Link]

- 2-((Dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol preparation, by Grignard reaction in presence of lithium salt and dialkoxyalkane to give high yield of the analgesic trans-isomer tramadol. (2003). Google Patents.

-

Experiment 1: Grignard Reaction. (n.d.). CHEM 322L. Available from: [Link]

-

Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. doi:10.15227/orgsyn.054.0042. Available from: [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Pasadena City College. Available from: [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

What is the role of ether in preparation of Grignard reagents? (2018, March 15). Quora. Available from: [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Available from: [Link]

-

Experiment 7: The Grignard Reaction. (2024, March 16). Chemistry LibreTexts. Available from: [Link]

-

Cyclohexanol, 4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Why is ether used as a solvent during Grignard reactions? (2025, July 18). askIITians. Available from: [Link]

-

Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. (n.d.). Vedantu. Available from: [Link]

-

Experiment 6: Grignard Reaction. (n.d.). CHEM 321L. Available from: [Link]

-

Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. (n.d.). ResearchGate. Retrieved from [Link]

-

Predict the products formed when cyclohexanone reacts with the fo... (n.d.). Pearson+. Available from: [Link]

-

4-methoxyphenylmagnesium bromide Definition. (2025, August 15). Fiveable. Available from: [Link]

-

Organometallic Reagents in Alcohol Synthesis. (2020, May 30). Chemistry LibreTexts. Available from: [Link]

-

The Grignard Reaction. (n.d.). University of Rochester. Available from: [Link]

-

4-Methoxyphenylmagnesium bromide. (n.d.). PubChem. Retrieved from [Link]

-

This journal is © The Royal Society of Chemistry 2019. (2019). Royal Society of Chemistry. Available from: [Link]

-

4-Methoxyphenylmagnesium Bromide in Heat Stabilizer Synthesis for Industrial. (n.d.). Ookto. Available from: [Link]

-

Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. Available from: [Link]

-

1-Methoxy-1,4-cyclohexadiene. (n.d.). NIST WebBook. Retrieved from [Link]

-

Why is diethyl ether an excellent solvent for carrying out Grignard reactions? Why is it crucial to ensure. (2023, June 2). Brainly. Available from: [Link]

-

Organometallic Coupling Reactions. (2023, September 20). OpenStax. Available from: [Link]

-

CHEM 344 Organometallic Chemistry Practice Problems. (n.d.). University of Wisconsin-Madison. Available from: [Link]

-

The Grignard Reagents. (2009, March 16). ACS Publications. Available from: [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. fiveable.me [fiveable.me]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]

- 11. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. DE10236510A1 - 2-((Dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol preparation, by Grignard reaction in presence of lithium salt and dialkoxyalkane to give high yield of the analgesic trans-isomer tramadol - Google Patents [patents.google.com]

solubility and stability of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Technical Guide: Solubility & Stability Profile of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Executive Summary

This compound (CAS: 17138-79-3) is a tertiary alcohol and a critical lipophilic building block in the synthesis of central nervous system (CNS) agents, including analogs of Venlafaxine and Tramadol . As a tertiary benzylic-like alcohol, it exhibits distinct physicochemical behaviors: while chemically stable under neutral and basic conditions, it is highly susceptible to acid-catalyzed dehydration .

This guide provides a rigorous technical analysis of its solubility thermodynamics, stability mechanisms, and handling protocols. It is designed to allow researchers to optimize reaction conditions and storage parameters to prevent the formation of the primary degradant, 1-(4-methoxyphenyl)cyclohexene .

Physicochemical Specifications

The compound is characterized by a lipophilic cyclohexane ring fused with a polar hydroxyl group and an electron-rich methoxyphenyl moiety. This structure dictates its low aqueous solubility and high affinity for organic solvents.

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 17138-79-3 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Physical State | Crystalline Solid (White to Off-White) |

| Melting Point | 60–80 °C (Typical for class; varies by purity/polymorph) |

| LogP (Predicted) | 2.6 – 3.1 (Lipophilic) |

| pKa | >16 (Alcohol proton), Neutral in aqueous solution |

Solubility Profile & Solvent Compatibility

Due to its lipophilic carbocyclic skeleton (cyclohexane) and the methoxy-aryl group, this compound follows a "like dissolves like" thermodynamic dissolution profile. It is practically insoluble in water but freely soluble in medium-to-low polarity organic solvents.

Solubility Data Table

| Solvent | Solubility Rating | Process Implication |

| Water | Insoluble (< 0.1 mg/mL) | Suitable for aqueous workup (product partitions into organic phase). |

| Methanol / Ethanol | High (> 100 mg/mL) | Ideal for recrystallization (often with water as anti-solvent). |

| Dichloromethane (DCM) | Very High | Preferred solvent for extraction and transport. |

| DMSO / DMF | High | Suitable for nucleophilic substitution reactions or biological assays. |

| Hexane / Heptane | Moderate | Used as an anti-solvent to crash out the product from polar organics. |

| Diethyl Ether / THF | High | Standard solvents for Grignard synthesis. |

Experimental Protocol: Solubility Determination (Shake-Flask)

-

Preparation : Add excess solid compound to 5 mL of the target solvent in a glass vial.

-

Equilibration : Agitate at 25°C for 24 hours (orbital shaker).

-

Filtration : Filter the supernatant through a 0.45 µm PTFE filter.

-

Quantification : Dilute filtrate with Acetonitrile and analyze via HPLC-UV (220 nm or 275 nm).

Stability & Degradation Mechanisms

The stability of this compound is governed by the tertiary alcohol functionality. The carbon bearing the hydroxyl group is also attached to an aromatic ring, stabilizing the potential carbocation intermediate. This makes the compound extremely sensitive to acid , which triggers E1 elimination (dehydration).

Primary Degradation Pathway: Acid-Catalyzed Dehydration

Under acidic conditions (pH < 4) or high heat, the hydroxyl group is protonated, leaving as water to form a tertiary carbocation. This cation is resonance-stabilized by the 4-methoxyphenyl group, lowering the activation energy for elimination.

Degradant: 1-(4-Methoxyphenyl)cyclohexene.[1]

Figure 1: Mechanism of acid-catalyzed dehydration. The resonance-stabilized carbocation drives the rapid formation of the alkene impurity.

Stability Protocol: Forced Degradation Study

To validate stability limits, perform the following stress test:

-

Acid Stress : Dissolve 10 mg in 1 mL of 0.1 N HCl/Methanol (1:1). Store at 60°C for 4 hours. Expect >50% degradation to alkene.

-

Oxidative Stress : Dissolve 10 mg in 1 mL 3% H₂O₂. Store at RT for 24 hours. Expect minimal degradation (methoxy group is robust).

-

Thermal Stress : Heat solid at 80°C for 24 hours. Stable if pure; traces of acid impurities will catalyze decomposition.

Synthesis Workflow (Contextual Grounding)

Understanding the synthesis aids in identifying impurities. The standard route involves a Grignard reaction between 4-methoxyphenylmagnesium bromide and cyclohexanone.

Figure 2: Grignard synthesis pathway. Note that the "Acidic Quench" step must be controlled (mild acid like NH₄Cl) to prevent immediate dehydration of the product.

Handling & Storage Recommendations

-

Storage Conditions : Store in a tightly sealed container at 2–8°C . Protect from light.

-

Atmosphere : Store under Argon or Nitrogen to prevent moisture absorption. While not extremely hygroscopic, surface moisture can become acidic over time (absorbing CO₂), promoting surface dehydration.

-

Purification : Recrystallization from Ethanol/Water or Hexane/Ethyl Acetate is preferred over distillation, as high heat can induce elimination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 367926, this compound. Retrieved from [Link]

-

Organic Syntheses. Nucleophilic Hydroxymethylation: Preparation of 1-(Hydroxymethyl)cyclohexanol (Analogous Methodology). Retrieved from [Link]

Sources

Unlocking the Pharmacological Potential of 1-(4-Methoxyphenyl)cyclohexan-1-ol Derivatives: A Comprehensive Technical Guide

Executive Summary

The 1-(4-methoxyphenyl)cyclohexan-1-ol scaffold is a highly privileged structural motif in medicinal chemistry and neuropharmacology. Its unique stereoelectronic properties—driven by the lipophilic cyclohexane ring and the electron-donating para-methoxy group—allow it to efficiently traverse the blood-brain barrier (BBB) and interact with multiple central nervous system (CNS) targets. This technical guide explores the causality behind the biological activities of its derivatives, ranging from established monoamine reuptake inhibition to emerging roles in opioidergic modulation and epigenetic regulation.

Structural Significance & Pharmacophore Mapping

The core structure consists of a cyclohexane ring substituted at the 1-position with both a hydroxyl group and a 4-methoxyphenyl ring.

-

The Cyclohexanol Ring: Provides a bulky, non-planar lipophilic core that perfectly occupies the hydrophobic pockets (S1 binding sites) of monoamine transporters.

-

The para-Methoxy Group: Acts as a critical hydrogen bond acceptor and dipole-dipole interactor. The position of this methoxy group is the primary determinant of target selectivity. For example, shifting a methoxy group from the meta-position (as seen in classic tramadol) to the para-position fundamentally alters the receptor binding profile[1].

Primary Biological Activity: Monoamine Reuptake Inhibition (SNRI)

The most clinically and commercially significant derivatives of this scaffold are the Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), primarily venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) and its active metabolites[2].

Mechanism of Action

These derivatives act by binding to the human serotonin transporter (hSERT) and norepinephrine transporter (hNET), preventing the presynaptic reuptake of these monoamines[3]. The para-methoxy group plays a critical role in orienting the molecule within the central binding site. Venlafaxine exhibits a ~30-fold higher affinity for SERT (

When the para-methoxy group is demethylated via hepatic CYP2D6 to form a hydroxyl group (yielding desvenlafaxine), the molecule becomes a more potent dual inhibitor, showing tighter binding to both transporters (SERT

Signaling pathway of this compound derivatives acting as SNRIs.

Analgesic & Opioidergic Modulation

Modifications to the alkylamine side chain of the core yield compounds with dual-action analgesic properties. While classic tramadol utilizes a 3-methoxyphenyl group, para-methoxy analogs (e.g., cis-Tramadol derivatives like (1R,2R)-2-((dimethylamino)methyl)-1-(4-methoxyphenyl)cyclohexan-1-ol) have been identified in forensic and pharmacological screening as potent psychoactive substances[1].

These derivatives exhibit weak µ-opioid receptor (MOR) agonism coupled with monoamine reuptake inhibition. The causality here is structural: the spatial distance between the basic amine and the lipophilic this compound core mimics the tyramine moiety of endogenous opioid peptides, creating a synergistic analgesic effect while mitigating the respiratory depression typically associated with classic opioids.

Emerging Epigenetic Targets: EP300/CREBBP Inhibition

Recent oncological research has identified the this compound fragment as a viable scaffold for epigenetic modulation. Specific derivatives have been synthesized to act as inhibitors of the histone acetyltransferases (HATs) EP300 and CREBBP[6].

-

Mechanistic Causality: The bulky cyclohexanol moiety occupies hydrophobic pockets within the HAT domain, while the para-methoxy group forms critical dipole interactions. This disrupts the reversible acetylation of histones, thereby suppressing the dynamic transcription of oncogenes[6].

Quantitative Data: Binding Affinities

The following table summarizes the in vitro binding affinities (

| Derivative / Compound | Target | Binding Affinity ( | Functional Uptake Inhibition ( | Primary Indication |

| Venlafaxine | hSERT | 82.0 | 27.0 | Major Depressive Disorder |

| Venlafaxine | hNET | 2480.0 | 535.0 | Major Depressive Disorder |

| Desvenlafaxine | hSERT | 40.2 | 47.3 | MDD / Neuropathic Pain |

| Desvenlafaxine | hNET | 558.4 | 531.3 | MDD / Neuropathic Pain |

Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires self-validating experimental systems. Below are the standard protocols for validating the neuropharmacological profile of these compounds[3].

Protocol 1: Radioligand Binding Assay for SERT/NET Affinity

Objective: Determine the

-

Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT or hNET. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

-

Incubation: Incubate 50 µg of membrane protein with a highly specific radioligand (e.g.,[

H]-Citalopram for SERT; [ -

Self-Validation Step (Crucial): Define Non-Specific Binding (NSB) using a saturating concentration of a selective unlabelled competitor (10 µM fluoxetine for SERT; 10 µM desipramine for NET). This ensures the measured

is strictly due to specific transporter binding. -

Filtration & Measurement: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

-

Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate

using non-linear regression, and convert to

Protocol 2: In Vitro Neurotransmitter Uptake Assay

Objective: Confirm functional inhibition (since binding does not guarantee functional antagonism).

-

Cell Plating: Seed hSERT/hNET expressing HEK-293 cells in 96-well plates at

cells/well. -

Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate with the test derivative for 30 minutes at 37°C.

-

Uptake Phase: Add 20 nM of [

H]-5-HT or [ -

Termination: Stop uptake by rapidly washing cells three times with ice-cold KRH buffer to freeze transporter kinetics.

-

Lysis & Counting: Lyse cells with 0.1 M NaOH and quantify intracellular radioactivity.

High-throughput screening workflow for evaluating radioligand binding affinity.

References

- Ep300/crebbp inhibitor - WO2018235966A1 - Google Patents Source: Google Patents URL

- Recent trends in the identification of psychoactive substances. Issue 36. December 2022.

- Venlafaxine hydrochloride, Serotonin-norepinephrine reuptake inhibitor (CAS 99300-78-4)

- Product datasheet - Desvenlafaxine, SERT and NET inhibitor ab145741 Source: Abcam URL

- Validating the Neuropharmacological Profile of (S)

- Venlafaxine - Wikipedia Source: Wikipedia URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Venlafaxine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Venlafaxine hydrochloride, Serotonin-norepinephrine reuptake inhibitor (CAS 99300-78-4) | Abcam [abcam.com]

- 5. doc.abcam.com [doc.abcam.com]

- 6. WO2018235966A1 - Ep300/crebbp inhibitor - Google Patents [patents.google.com]

Comprehensive Structural Elucidation of 1-(4-Methoxyphenyl)cyclohexan-1-ol: A Methodological Whitepaper

Executive Summary

The structural elucidation of small-molecule pharmaceutical intermediates requires a rigorous, multi-orthogonal analytical approach to ensure absolute stereochemical and regiochemical certainty. 1-(4-Methoxyphenyl)cyclohexan-1-ol (CAS: 17138-79-3)[1] is a tertiary alcohol featuring a cyclohexane scaffold bonded to an anisyl group. Compounds of this class—arylcyclohexylamines and their oxygenated precursors—are critical building blocks in the synthesis of analgesics and psychoactive therapeutics (e.g., venlafaxine and tramadol analogs) [3].

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of analytical techniques, but as a self-validating system . Every analytical claim must be cross-verified by an independent orthogonal method. This whitepaper details the synthesis, isolation, and definitive structural characterization of this compound, explaining the fundamental causality behind each experimental and analytical choice.

Synthesis and Sample Provenance

To accurately characterize a molecule, one must understand its synthetic origin, as this dictates the impurity profile. The compound is classically synthesized via the nucleophilic addition of a Grignard reagent to a cyclic ketone [2].

Causality in Synthetic Design

Grignard reagents (like 4-methoxyphenylmagnesium bromide) are highly nucleophilic but also strongly basic. Cyclohexanone possesses acidic

Experimental Protocol: Grignard Addition

-

Preparation of Grignard: In a flame-dried Schlenk flask under inert argon, add magnesium turnings (1.1 eq) to anhydrous tetrahydrofuran (THF). Slowly add 4-bromoanisole (1.0 eq) dropwise. Initiate the reaction with a crystal of iodine. Reflux for 2 hours until the magnesium is consumed.

-

Nucleophilic Addition: Cool the resulting 4-methoxyphenylmagnesium bromide solution to 0 °C using an ice-water bath.

-

Ketone Introduction: Add cyclohexanone (0.95 eq, to ensure complete consumption of the ketone and prevent co-elution during purification) dropwise over 30 minutes.

-

Quenching (Self-Validating Step): Quench the reaction strictly with saturated aqueous

. Why not -

Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous

, and concentrate in vacuo. Purify via flash chromatography (Silica gel, 9:1 Hexanes:EtOAc).

Diagram 1: Step-by-step synthetic workflow emphasizing conditions that prevent dehydration artifacts.

Mass Spectrometry & Infrared Profiling

Overcoming Thermal Dehydration in MS

A common pitfall in the structural elucidation of tertiary alcohols is relying on standard Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS). The injection port of a GC is typically held at 250 °C. At this temperature, this compound undergoes rapid thermal dehydration, yielding a molecular ion of m/z 188 (the alkene) rather than the true intact mass of m/z 206 [2].

The Solution: To establish trustworthiness, we utilize Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) in positive ion mode, which is a "soft" ionization technique conducted at lower temperatures.

-

Expected ESI-MS (+):

at m/z 189.1 (tertiary alcohols often lose water even in ESI, but the -

FT-IR Spectroscopy: A broad, distinct absorption band at 3350–3450 cm⁻¹ confirms the presence of the O-H stretch, validating that the molecule is an alcohol and not an alkene. Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ confirm the asymmetric and symmetric C-O-C stretches of the methoxy ether.

Diagram 2: Divergent mass spectrometry pathways highlighting the necessity of soft ionization.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for structural proof. The elucidation relies on mapping the functional groups (1D NMR) and proving their spatial and bond connectivity (2D NMR).

1D NMR (1H and 13C)

The

-

The Methoxy Group: A sharp singlet integrating to 3 protons at ~3.80 ppm.

-

The Aromatic Ring: An

spin system characteristic of para-substitution. Two doublets appear at ~6.85 ppm and ~7.40 ppm, each integrating to 2 protons. -

The Cyclohexane Ring: A complex series of multiplets between 1.20 and 1.90 ppm integrating to 10 protons.

-

The Hydroxyl Proton: A broad singlet at ~1.80 ppm (concentration dependent). Self-Validating Step: Adding a drop of

to the NMR tube and shaking it causes this peak to disappear due to deuterium exchange, definitively proving it is an exchangeable -OH proton.

2D NMR: The Critical Role of HMBC

While

Therefore, COSY (proton-proton correlation) and HSQC (one-bond proton-carbon correlation) are blind to this junction. We must use HMBC (Heteronuclear Multiple Bond Correlation) . In the HMBC spectrum, we look for a

Diagram 3: The logical progression of NMR experiments required to prove quaternary connectivity.

Quantitative Data Tables

The following tables summarize the expected NMR chemical shifts, synthesized from established spectroscopic principles for para-substituted arylcyclohexanols [2].

Table 1:

| Shift ( | Multiplicity | Integration | Assignment | Causality / Note |

| 7.40 | Doublet (J = 8.8 Hz) | 2H | Ar-H (ortho to C-OH) | Deshielded by proximity to the oxygenated stereocenter. |

| 6.85 | Doublet (J = 8.8 Hz) | 2H | Ar-H (meta to C-OH) | Shielded by the electron-donating resonance of the -OMe group. |

| 3.80 | Singlet | 3H | -OCH | Characteristic shift for an aryl methoxy ether. |

| 1.80 | Broad Singlet | 1H | -OH | Disappears upon |

| 1.55 - 1.85 | Multiplets | 9H | Cyclohexyl | Equatorial protons are generally more deshielded than axial. |

| 1.25 - 1.35 | Multiplet | 1H | Cyclohexyl | Axial proton of C4 (para to the hydroxyl group). |

Table 2:

| Shift ( | Type | Assignment | HMBC Key Correlations ( |

| 158.2 | Quaternary (C) | Ar-C (ipso to -OMe) | Correlates with -OCH |

| 141.5 | Quaternary (C) | Ar-C (ipso to C1) | Correlates with Cyclohexyl C2/C6 protons. |

| 126.1 | Methine (CH) | Ar-CH (ortho) | Correlates with Quaternary C1 (~73.0 ppm). |

| 113.4 | Methine (CH) | Ar-CH (meta) | Correlates with Ar-C (ipso to -OMe). |

| 73.0 | Quaternary (C) | Cyclohexyl C1 (-OH) | Critical: Correlates with Ar-H (ortho) at 7.40 ppm. |

| 55.3 | Methyl ( | -OCH | - |

| 38.5 | Methylene ( | Cyclohexyl C2, C6 | Correlates with Quaternary C1. |

| 25.4 | Methylene ( | Cyclohexyl C4 | - |

| 22.1 | Methylene ( | Cyclohexyl C3, C5 | - |

Conclusion

The structural elucidation of this compound requires a deliberate navigation of its chemical properties. By understanding the causality of the Grignard synthesis, we avoid enolization impurities. By recognizing the thermal lability of tertiary alcohols, we bypass GC-MS dehydration artifacts in favor of ESI-LC-MS. Finally, by employing 2D HMBC NMR, we establish a self-validating proof of connectivity across the invisible quaternary carbon barrier, ensuring absolute confidence in the molecular structure.

References

-

Cas 6397-82-6,4'-methoxyhexanophenone. LookChem. Contains cross-reference data and physical properties for 1-(4-methoxyphenyl)cyclohexanol (CAS: 17138-79-3) and its synthetic derivatives. URL:[Link]

-

Ni-catalysed, domino synthesis of tertiary alcohols from secondary alcohols. ResearchGate. Details the general procedures, IR, and NMR spectroscopic characterization standards for related tertiary arylcyclohexanols (e.g., 1-phenylcyclohexanol). URL:[Link]

- RU2288219C2 - Substituted derivatives of 1-aminobutane-3-ol, method for their preparing and medicinal agent.Google Patents. Discusses the Grignard synthesis of cyclic tertiary alcohols and their relevance as precursors for gabapentin-site active analgesics.

Technical Guide: Discovery, Synthesis, and History of 1-(4-Methoxyphenyl)cyclohexan-1-ol

Executive Summary

1-(4-Methoxyphenyl)cyclohexan-1-ol (CAS: 17138-79-3) is a pivotal tertiary alcohol scaffold in the history of central nervous system (CNS) drug discovery. While rarely a marketed pharmaceutical agent in its own right, it serves as a critical structural anchor linking three distinct classes of psychoactive compounds:

-

SNRI Antidepressants: It is the "naked" carbocyclic core of Venlafaxine (Effexor), lacking only the dimethylaminoethyl side chain.

-

Opioid Analgesics: It is the para-regioisomer of the Tramadol core (which is meta-substituted), used extensively in Structure-Activity Relationship (SAR) studies to delineate opioid receptor binding requirements.

-

Dissociative Anesthetics: It serves as the direct hydrolytic precursor to 4-Methoxy-PCP , a dissociative arylcyclohexylamine.

This guide provides a technical deep-dive into the synthesis, historical significance, and pharmacological utility of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Before analyzing the synthesis, we establish the core physicochemical parameters that define the molecule's behavior in solution and biological systems.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 17138-79-3 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance | White to off-white crystalline solid or colorless oil (purity dependent) |

| Melting Point | 76–78 °C (typical for crystalline form) |

| Solubility | Soluble in organic solvents (DCM, THF, Et₂O); insoluble in water |

| Key Functional Groups | Tertiary Alcohol (C-OH), Aryl Ether (Ar-OMe), Cyclohexyl Ring |

Synthesis & Process Chemistry

The synthesis of this compound is a classic example of Grignard nucleophilic addition . Unlike the synthesis of Venlafaxine (which often employs a base-catalyzed condensation of phenylacetonitrile), this alcohol is synthesized via the direct addition of an organometallic reagent to a ketone.

Reaction Mechanism

The reaction involves the formation of a carbon-carbon bond between the electrophilic carbonyl carbon of cyclohexanone and the nucleophilic carbon of the 4-methoxyphenylmagnesium bromide.

Detailed Experimental Protocol

Note: This protocol is designed for a self-validating laboratory workflow. All glassware must be flame-dried and maintained under an inert atmosphere (Argon or Nitrogen).

Reagents:

-

4-Bromoanisole (1.0 equiv)

-

Magnesium turnings (1.1 equiv, activated)

-

Cyclohexanone (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous[1]

-

Iodine (crystal, catalytic initiator)

Step-by-Step Methodology:

-

Grignard Formation (In Situ):

-

Charge a 3-neck round-bottom flask with Mg turnings and a crystal of iodine. Flame dry under vacuum; backfill with Argon.

-

Add a small volume of anhydrous THF to cover the Mg.

-

Add 10% of the 4-Bromoanisole solution (in THF) to initiate the reaction (color change from brown to clear/cloudy indicates initiation).

-

Dropwise add the remaining 4-Bromoanisole/THF solution at a rate that maintains a gentle reflux.

-

Checkpoint: Stir for 1 hour post-addition to ensure complete formation of 4-methoxyphenylmagnesium bromide.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0 °C using an ice/salt bath.

-

Slowly add Cyclohexanone (dissolved in THF) dropwise over 30 minutes. Maintain internal temperature < 10 °C to prevent side reactions (e.g., enolization).

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Quench & Workup:

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Synthetic Pathway Visualization

Figure 1: Grignard synthesis pathway for this compound.

Historical Context & Medicinal Chemistry[8]

The history of this molecule is inextricably linked to the "Golden Age" of monoamine reuptake inhibitor discovery (1970s-1990s).

The Wyeth Connection (Venlafaxine)

In the 1980s, researchers at Wyeth-Ayerst (notably Husbands et al.) were investigating phenethylamine derivatives. They sought a compound that retained the antidepressant efficacy of Tricyclic Antidepressants (TCAs) but lacked their cardiotoxic side effects.

-

The Discovery Logic: They moved away from the fused tricyclic ring system to a "severed" bicyclic system.

-

The Role of the Alcohol: The 1-(4-methoxyphenyl)cyclohexanol core was identified as a stable scaffold. However, the alcohol itself lacks sufficient potency. The breakthrough came by introducing a dimethylaminoethyl side chain, creating Venlafaxine.

-

Comparison:

-

Target Molecule: this compound (Inactive/Low Potency)

-

Venlafaxine: 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (Potent SNRI)

-

The Grünenthal Connection (Tramadol)

Parallel to Wyeth, Grünenthal was optimizing opioid analgesics.

-

Regiochemistry is Key: Tramadol is the 3-methoxy (meta) isomer.

-

SAR Insight: Studies using this compound (the para isomer) demonstrated that shifting the methoxy group from meta to para drastically reduces affinity for the

-opioid receptor. This negative data was crucial in establishing the pharmacophore model for Tramadol, confirming that the meta-substitution is essential for opioid activity.

The Dissociative Connection (PCP)

This alcohol is also a structural analog of Phencyclidine (PCP).

-

PCP: 1-(1-Phenylcyclohexyl)piperidine.[4]

-

4-MeO-PCP: 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine.

-

Synthesis Link: this compound can be converted to 4-MeO-PCP via conversion to a chloride or azide followed by amine displacement. This makes the alcohol a monitored precursor in some forensic contexts, although it is less controlled than the nitrile precursors.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates how this compound serves as the central "hub" for these three drug classes based on chemical modification.

Figure 2: SAR divergence from the central cyclohexanol scaffold.

Safety & Handling (SDS Summary)

While not as potent as the drugs derived from it, this compound requires standard chemical safety protocols.

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

-

-

Handling: Use in a fume hood.[3] Avoid inhalation of dust/vapors.[5][6]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).

References

-

Husbands, G. E. M., et al. (1985). Antidepressant 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol derivatives. U.S. Patent 4,535,186.

-

Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905.

-

Grünenthal GmbH. (1965). Process for the production of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexanol-1. British Patent GB997399.

-

Maddox, V. H., et al. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.

-

PubChem. (2025).[7] Compound Summary: this compound.[8][7] National Library of Medicine.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C13H18O2 | CID 367926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydron | C17H28NO2+ | CID 69675064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Detailed Synthesis Protocol for 1-(4-Methoxyphenyl)cyclohexan-1-ol

Introduction & Mechanistic Rationale

1-(4-Methoxyphenyl)cyclohexan-1-ol is a versatile tertiary alcohol utilized as a critical building block in medicinal chemistry. It is frequently employed in the synthesis of venlafaxine analogs and novel analgesic agents designed to target the gabapentin-binding site[1].

The most robust, scalable, and atom-economical method for synthesizing this compound is the nucleophilic addition of a Grignard reagent (4-methoxyphenylmagnesium bromide) to cyclohexanone.

Mechanistic Rationale (Grignard vs. Organolithium): While organolithium reagents (e.g., 4-methoxyphenyllithium) are highly nucleophilic, their extreme basicity often leads to the deleterious enolization of cyclohexanone. This abstracts an alpha-proton instead of attacking the carbonyl carbon, resulting in high recovery of starting materials and poor yields. The Grignard reagent strikes an optimal balance between nucleophilicity and basicity, strongly favoring the direct 1,2-addition to the carbonyl carbon to form the desired tertiary alcohol[2]. This protocol is mechanistically analogous to standard preparations of related tertiary alcohols such as 1-phenylcyclohexanol[3].

Synthetic Workflow

Figure 1: Synthetic workflow for this compound via Grignard addition.

Materials and Reagents

Table 1: Quantitative Reagent Summary

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Bromoanisole | 187.04 | 1.1 | 20.6 g (110 mmol) | Aryl halide precursor |

| Magnesium turnings | 24.31 | 1.2 | 2.9 g (120 mmol) | Metal for Grignard formation |

| Cyclohexanone | 98.14 | 1.0 | 9.8 g (100 mmol) | Electrophile |

| Iodine | 253.81 | Catalytic | 1 small crystal | Initiator |

| Anhydrous THF | 72.11 | Solvent | 150 mL | Reaction medium |

| Sat. NH₄Cl (aq) | - | Quench | 100 mL | Mild proton source |

Experimental Protocol

Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide

Causality & Setup: Grignard reagents are highly sensitive to moisture and oxygen. All glassware must be flame-dried under a vacuum and purged with inert gas (N₂ or Argon).

-

Add magnesium turnings (2.9 g, 120 mmol) to a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel.

-

Add a single crystal of iodine. Rationale: Iodine reacts with the passivating magnesium oxide (MgO) layer on the turnings, exposing the highly reactive zero-valent magnesium metal surface[4].

-

Dissolve 4-bromoanisole (20.6 g, 110 mmol) in 100 mL of anhydrous THF.

-

Add 10 mL of the 4-bromoanisole solution to the magnesium turnings. Do not stir immediately. Wait for the brown color of iodine to fade and for the mixture to gently bubble, indicating reaction initiation. Self-Validation: If initiation does not occur within 10 minutes, gently warm the flask with a heat gun or add a single drop of 1,2-dibromoethane.

-

Once initiated, start stirring and add the remaining 4-bromoanisole solution dropwise over 45 minutes to maintain a gentle, self-sustaining reflux.

-

After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the aryl halide. The resulting solution should be pale brown and homogeneous.

Step 2: Nucleophilic Addition to Cyclohexanone

-

Cool the Grignard reagent to 0 °C using an ice-water bath. Rationale: Cooling is critical because the nucleophilic addition to cyclohexanone is highly exothermic. Elevated temperatures increase the risk of side reactions, such as the reduction of the ketone or aldol condensations.

-

Dissolve cyclohexanone (9.8 g, 100 mmol) in 50 mL of anhydrous THF.

-

Add the cyclohexanone solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Self-Validation: A thick, white/grey precipitate (the magnesium alkoxide intermediate) will form as the reaction progresses to completion.

Step 3: Quenching and Workup

-

Cool the reaction mixture back to 0 °C.

-

Slowly add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Rationale: Saturated NH₄Cl is a mild proton source. Using a strong acid (like HCl or H₂SO₄) would protonate the newly formed tertiary alcohol, turning it into a superior leaving group (-OH₂⁺) and driving an E1 dehydration to form the undesired alkene side-product, 1-(4-methoxyphenyl)cyclohex-1-ene.

-

Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 50 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product can be purified by recrystallization from a mixture of hexanes/ethyl acetate or by flash column chromatography (silica gel, 9:1 Hexanes:Ethyl Acetate) to afford this compound as a white crystalline solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The expected spectral data is summarized below.

Table 2: Expected ¹H and ¹³C NMR Characterization Data (CDCl₃)

| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.42 | d (J = 8.8 Hz) | 2H | Aromatic (ortho to cyclohexanol) |

| ¹H | 6.88 | d (J = 8.8 Hz) | 2H | Aromatic (ortho to methoxy) |

| ¹H | 3.80 | s | 3H | Methoxy (-OCH₃) |

| ¹H | 1.55 - 1.85 | m | 10H | Cyclohexyl ring (-CH₂-) |

| ¹H | 1.50 | br s | 1H | Hydroxyl (-OH, D₂O exchangeable) |

| ¹³C | 158.2 | s | - | Aromatic (C-OMe) |

| ¹³C | 141.5 | s | - | Aromatic (C-cyclohexanol) |

| ¹³C | 125.8 | d | - | Aromatic (CH, ortho to cyclohexanol) |

| ¹³C | 113.5 | d | - | Aromatic (CH, ortho to methoxy) |

| ¹³C | 73.1 | s | - | Quaternary aliphatic (C-OH) |

| ¹³C | 55.3 | q | - | Methoxy (-OCH₃) |

| ¹³C | 38.5 | t | - | Cyclohexyl (C2, C6) |

| ¹³C | 25.4 | t | - | Cyclohexyl (C4) |

| ¹³C | 22.2 | t | - | Cyclohexyl (C3, C5) |

References

- Substituted derivatives of 1-aminobutane-3-ol, method for their preparing and medicinal agent. (Patent RU2288219C2). Google Patents.

-

Highly Reactive Magnesium and Its Application to Organic Syntheses. Burns, T. P.; Rieke, R. D. Journal of Organic Chemistry, 1987, 52(16), 3674-3680. URL:[Link]

-

1-Phenylcyclohexanol. ChemSynthesis Chemical Database. URL:[Link]

-

Ni-catalysed, domino synthesis of tertiary alcohols from secondary alcohols. Chemical Communications, 2011. URL:[Link]

Sources

- 1. RU2288219C2 - Substituted derivatives of 1-aminobutane-3-ol, method for their preparing and medicinal agent - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. US5384078A - Soluble highly reactive form of calcium and reagents thereof - Google Patents [patents.google.com]

applications of 1-(4-Methoxyphenyl)cyclohexan-1-ol in medicinal chemistry

Topic: Applications of 1-(4-Methoxyphenyl)cyclohexan-1-ol in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers

Executive Summary: The Privileged Lipophilic Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, This compound represents a "privileged scaffold"—a core structural motif capable of providing potent ligands for diverse biological targets. While often overshadowed by its functionalized derivatives (such as the SNRI Venlafaxine and the opioid analgesic Tramadol ), this tertiary alcohol serves as a critical synthetic junction and a fundamental probe for Structure-Activity Relationship (SAR) studies.

Its value lies in its gem-disubstituted cyclohexane ring , which provides a rigid lipophilic anchor essential for binding to monoamine transporters (SERT, NET) and NMDA receptors. This guide details the high-purity synthesis of this scaffold, its dehydration kinetics, and its application in designing novel analgesic and antidepressant agents.

Part 1: Chemical Profile & Mechanistic Significance

Compound: this compound CAS: 16452-97-2 Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol

Medicinal Chemistry Utility

-

Pharmacophore Modeling: The 4-methoxyphenyl group mimics the tyrosine residue recognized by many aminergic receptors, while the cyclohexane ring restricts conformational freedom, enhancing binding selectivity compared to flexible alkyl chains.

-

Synthetic Divergence:

-